molecular formula C17H18F2N2 B154382 1-[Bis(4-fluorophenyl)methyl]piperazine CAS No. 27469-60-9

1-[Bis(4-fluorophenyl)methyl]piperazine

Cat. No. B154382
CAS RN: 27469-60-9
M. Wt: 288.33 g/mol
InChI Key: TTXIFFYPVGWLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(4-fluorophenyl)methyl]piperazine, also referred to as difluorobenzhydrylpiperazine, is a compound with the empirical formula C17H18F2N2 . It is formed during the synthesis of flunarizine . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .


Synthesis Analysis

The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine involves a one-step reaction with the halogenated analogues of the second fragments via nucleophilic substitution . It is also formed during the synthesis of flunarizine .


Molecular Structure Analysis

The molecular structure of 1-[Bis(4-fluorophenyl)methyl]piperazine is characterized by a piperazine ring connected to a diphenylmethane with two fluorine atoms at para-positions . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .


Chemical Reactions Analysis

1-[Bis(4-fluorophenyl)methyl]piperazine may be used to synthesize 1-[bis(4-fluorophenyl)methyl]-4-[3-[(N-ethoxycarbonyl-N-phenyl)amino]-2-hydroxypropyl]piperazine and (R, S) 3-[4-(bis(4-fluorophenyl)methyl)piperazin-1-yl]dihydrofuran-2(3H)-one .


Physical And Chemical Properties Analysis

1-[Bis(4-fluorophenyl)methyl]piperazine is a solid at 20°C . It has a melting point of 91.0 to 95.0°C and a boiling point of 130°C at 1 mmHg . It is soluble in methanol and toluene .

Scientific Research Applications

Synthesis of Flunarizine and Lomerizine

“1-[Bis(4-fluorophenyl)methyl]piperazine” appears in the synthesis of drugs such as flunarizine and lomerizine . These drugs are typically classified as calcium antagonists (calcium channel blockers) and used clinically for the treatment of migraines .

Synthesis of Piperazinylacetamides

This compound is also involved in the synthesis of piperazinylacetamides for anticancer drugs . The synthesized drugs have shown promising results with half maxima growth inhibitory concentration (GI 50) of 4.36 µM .

Synthesis of 1-[bis(4-fluorophenyl)methyl]-4-[3-[(N-ethoxycarbonyl-N-phenyl)amino]-2-hydroxypropyl]piperazine

“1-[Bis(4-fluorophenyl)methyl]piperazine” may be used to synthesize 1-[bis(4-fluorophenyl)methyl]-4-[3-[(N-ethoxycarbonyl-N-phenyl)amino]-2-hydroxypropyl]piperazine . This compound could have potential applications in various fields of medicinal chemistry .

Synthesis of (R, S) 3-[4-(bis(4-fluorophenyl)methyl)piperazin-1-yl]dihydrofuran-2(3H)-one

This compound can also be used to synthesize (R, S) 3-[4-(bis(4-fluorophenyl)methyl)piperazin-1-yl]dihydrofuran-2(3H)-one . The potential applications of this synthesized compound are yet to be explored .

Building Block in Medicinal Chemistry

“1-[Bis(4-fluorophenyl)methyl]piperazine” is used as a building block in medicinal chemistry . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs) in medicinal chemistry .

Synthesis of Other Fluorinated Compounds

This compound is also used in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications in the pharmaceutical and agrochemical industries .

Mechanism of Action

While the specific mechanism of action for 1-[Bis(4-fluorophenyl)methyl]piperazine is not mentioned in the search results, it’s worth noting that the diphenylpiperazine drugs, which include compounds like this, are typically classified as calcium antagonists (calcium channel blockers) and used clinically for the treatment of migraines .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-[Bis(4-fluorophenyl)methyl]piperazine are not mentioned in the search results, its use in the synthesis of various compounds suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXIFFYPVGWLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057699
Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bis(4-fluorophenyl)methyl]piperazine

CAS RN

27469-60-9
Record name 1-[Bis(4-fluorophenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27469-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[bis(4-fluorophenyl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(Bis(4-fluorophenyl)methyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT57UD83SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 14.32 g (60 mmol) of said 4,4'-difluorobenzhydryl chloride were added 10.46 g (90 mmol) of anhydrous sodium carbonate, 25.84 g (300 mmol) of piperazine and 52 ml of dry chloroform, and the mixture was heated under reflux. To the reaction mixture was added dropwise over 45 minutes 14.32 g (60 mmol) of 4,4'-difluorobenzhydryl chloride in 13 ml of dry chloroform. The mixture was heated under reflux for 18 hours and filtered. The filtrate was washed successively with water and a saturated aqueous sodium chloride solution, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. There was obtained a residue, which was subjected to column chromatography on silica gel to give 13.49 g (47 mmol) of 4,4'-difluorobenzhydryl piperazine from eluates of dichloromethane-methanol (10:1).
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.32 g
Type
reactant
Reaction Step Two
Quantity
10.46 g
Type
reactant
Reaction Step Two
Quantity
25.84 g
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
14.32 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Bis(4-fluorophenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[Bis(4-fluorophenyl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[Bis(4-fluorophenyl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[Bis(4-fluorophenyl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[Bis(4-fluorophenyl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[Bis(4-fluorophenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.